molecular formula C11H10FN3 B2611382 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline CAS No. 1339776-07-6

4-fluoro-N-(pyrimidin-5-ylmethyl)aniline

Cat. No. B2611382
CAS RN: 1339776-07-6
M. Wt: 203.22
InChI Key: OULCBQMMLNOIPM-UHFFFAOYSA-N
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Description

4-fluoro-N-(pyrimidin-5-ylmethyl)aniline, also known as FPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPMA is a pyrimidine derivative that belongs to the class of anilines, which are known for their diverse biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Fluoroaniline serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize various pharmaceutical compounds. For instance:

Nanoscale Catalysis

The compound has been evaluated for its role in homogeneous catalysis. Researchers investigate its use as a ligand in catalytic reactions, particularly in nanoscale Fe2O3-based catalysts for selective hydrogenation of nitroarenes to anilines .

Nonlinear Optical Properties

Studies have examined the nonlinear optical properties of related Schiff base materials. While not specific to 4-fluoroaniline, these investigations provide insights into potential applications in photonics and optical devices .

Crystallography and Structural Studies

Researchers have elucidated the crystal structure of related compounds, shedding light on their molecular arrangements. Such studies contribute to our understanding of chemical bonding and intermolecular interactions .

Ligands for Transition Metal Complexes

In coordination chemistry, 4-fluoroaniline derivatives may serve as ligands for transition metal complexes. These complexes find applications in catalysis, materials science, and bioinorganic chemistry.

Jagadeesh, R. V., et al. (2013). “Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines.” Science, 342(6162), 1073–1076. Wei, J., et al. (2019). “Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents.” Frontiers in Chemistry, 7, 253. Mitani, M., et al. (2002). “Living Polymerization of Ethylene Catalyzed by Titanium Complexes Having Fluorine-Containing Phenoxy−Imine Chelate Ligands.” Journal of the American Chemical Society, 124(13), 3327–3336.

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is generally associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

While specific safety data for 4-fluoro-N-(pyrimidin-5-ylmethyl)aniline is not available, it’s important to handle all chemical compounds with care. For example, 4-Fluoroaniline is known to be toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-fluoro-N-(pyrimidin-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-10-1-3-11(4-2-10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULCBQMMLNOIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=CN=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(pyrimidin-5-ylmethyl)aniline

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